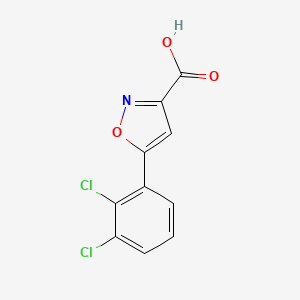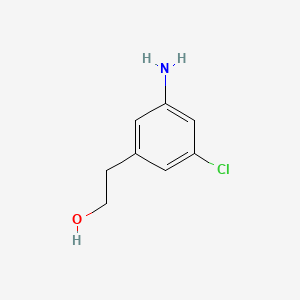
2-(3-Amino-5-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-5-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position, along with an ethanol group attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3-Nitro-5-chlorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Another approach involves the nucleophilic substitution of 2-(3-Chloro-5-nitrophenyl)ethanol with ammonia or an amine under basic conditions. This reaction results in the replacement of the nitro group with an amino group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-5-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Amino-5-chlorophenyl)acetic acid.
Reduction: 2-(3-Amino-5-chlorophenyl)ethane.
Substitution: 2-(3-Amino-5-hydroxyphenyl)ethanol or 2-(3-Amino-5-alkoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-5-chlorophenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-5-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the ethanol group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-5-chlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with the chlorine atom at the 4-position.
2-(3-Amino-5-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Amino-5-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(3-amino-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2 |
InChI-Schlüssel |
QOIJZWQGNWYPDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
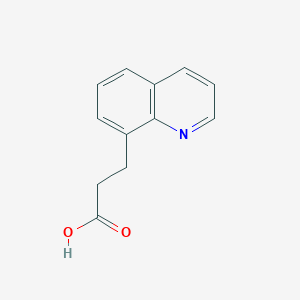
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
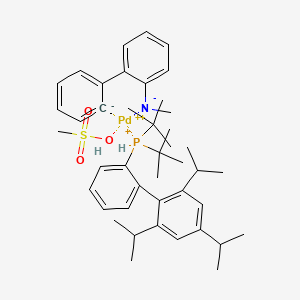
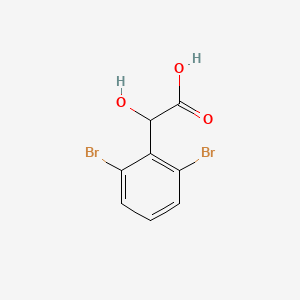
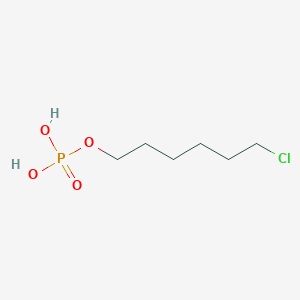
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
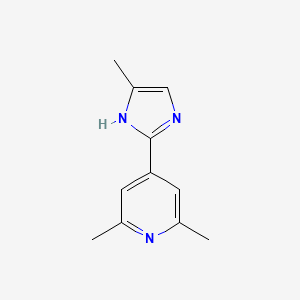
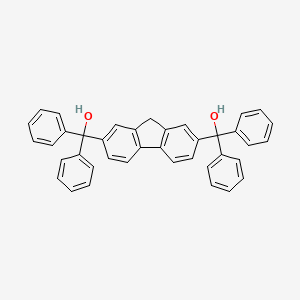
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
